![molecular formula C19H13NO4 B3018659 (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 40941-02-4](/img/structure/B3018659.png)
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, also known as NPD1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPD1 is a member of the furanone family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is thought to act through the activation of several signaling pathways. (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical And Physiological Effects
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in a variety of cell types. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to promote neuronal survival and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have anti-cancer properties, and further research may explore its potential use as a cancer treatment. Finally, there is potential for further research on the mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, which could lead to the development of more targeted therapies.
Synthesis Methods
The synthesis of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves the reaction of 3-nitrobenzaldehyde and furan-2-carbaldehyde with phenylacetylene in the presence of a base catalyst. The resulting product is then purified through column chromatography. The yield of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is typically around 40%.
Scientific Research Applications
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, neuroprotective, and anti-cancer properties. In particular, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote neuronal survival.
properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(14-5-2-1-3-6-14)11-9-17-10-12-19(24-17)15-7-4-8-16(13-15)20(22)23/h1-13H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZPUDBHPOCTB-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

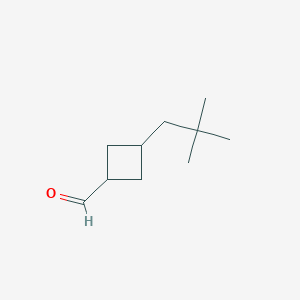
![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)
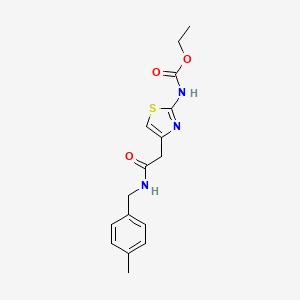
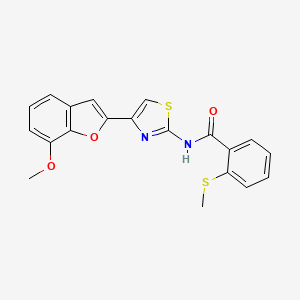
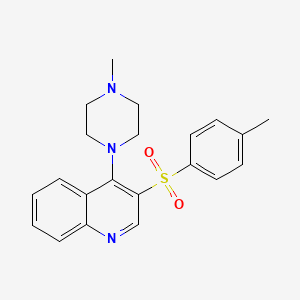
![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)
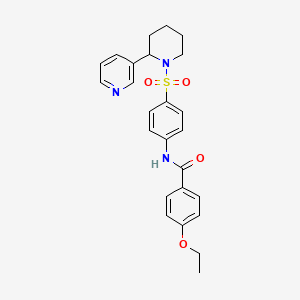
![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
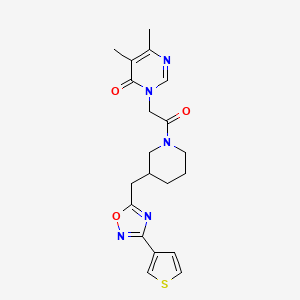
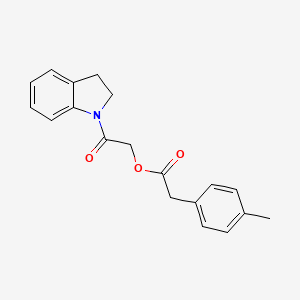
![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)